Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride
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Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride is a useful research compound. Its molecular formula is C11H22Cl2N2O and its molecular weight is 269.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Intramolecular Reactions: The compound has been studied in the context of intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes. This work established the feasibility of obtaining such compounds with a spiro center (Gregory, Bullock, & Chen, 1985).
- Spirocyclic Compound Synthesis: Research has been conducted on the synthesis of functionally diverse spirocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, illustrating the compound's versatility in chemical synthesis (Filatov et al., 2017).
Medical Imaging and Radiolabeling
- Radiolabeled Ligands for Imaging: A significant application is in the development of radiolabeled alpha7 nicotinic acetylcholine receptor ligands for PET and SPECT imaging. This involves synthesizing various quinuclidine derivatives for potential selective imaging of alpha(7)-nAChR (Pomper et al., 2005).
Biomedical Research
- Muscarinic Activity Research: Analogues of the compound have been synthesized and evaluated for their muscarinic activity, contributing to the development of drugs against diseases like Alzheimer's (Nordvall et al., 1992).
- Cancer Research: Some derivatives of spirocyclic compounds involving the base structure of this compound have been evaluated for their anticancer activity, particularly against leukemia cell lines (Liu et al., 2013).
Analytical Chemistry
- Amine Determination in Alkaline Medium: The compound has been used in the development of a derivatization method for determining amines in alkaline medium. This has applications in analytical chemistry, particularly in phase equilibrium studies (Duriche et al., 1999).
Mechanism of Action
Target of Action
The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is the alpha 7 nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride acts as a potent full agonist at the alpha 7 nicotinic receptor . It binds to the receptor and triggers a response, leading to the opening of ion channels and the flow of ions across the cell membrane .
Biochemical Pathways
The activation of the alpha 7 nicotinic receptor leads to the influx of calcium ions, which can then trigger various downstream effects, including the activation of intracellular signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of Spiro[1-azabicyclo[22Similar compounds are known to have significant potential in the field of drug discovery . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability and pharmacokinetic profile.
Result of Action
The activation of the alpha 7 nicotinic receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride can lead to various cellular effects, depending on the specific cell type and the intracellular pathways that are activated .
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c12-10-3-6-14-11(7-10)8-13-4-1-9(11)2-5-13;;/h9-10H,1-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDIVBTSVYYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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